4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
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Overview
Description
4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a heterocyclic organic compound with a unique structure that includes a furan ring fused to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of furan derivatives and appropriate reagents to induce cyclization and form the desired compound . The reaction conditions often include the use of catalysts such as gold or silver salts, which facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Perhydrofuro[2,3-b]furan: This compound has a similar furan-based structure but differs in the degree of saturation and substitution patterns.
Tetrahydrofuro[3,4-b]furan Nucleoside Analogues: These analogues have similar core structures but are modified with nucleoside groups for specific biological activities.
Uniqueness
4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one, a compound with the CAS number 866594-60-7, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10O4
- Molecular Weight : 158.15 g/mol
- Boiling Point : Predicted to be around 311.6°C.
- Melting Point : Approximately 126-128°C in isopropanol .
Antiviral Properties
Research has indicated that derivatives of furofuran compounds exhibit antiviral activities. Specifically, this compound is noted for its role as an impurity in darunavir, an HIV protease inhibitor. Studies have shown that the structural analogs of this compound can influence the potency of HIV protease inhibitors by acting on the S2 subsite of the enzyme .
The biological activity of this compound is primarily attributed to its ability to interact with viral proteins. The compound's structure allows it to bind effectively to the active sites of enzymes involved in viral replication, thus inhibiting their function. This mechanism is similar to other furan derivatives that have been studied for their antiviral properties.
Study on Antiviral Efficacy
A notable study explored the efficacy of various furofuran derivatives against HIV. The results indicated that modifications in the methoxy group significantly affected antiviral potency. The specific configuration of this compound was found to enhance binding affinity towards HIV protease compared to other structural variants .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound revealed that:
- The presence of the methoxy group at position 4 is crucial for maintaining biological activity.
- Variations in stereochemistry at positions 3a, 4, and 6 significantly influence the compound's interaction with target proteins.
Data Table: Summary of Biological Activities
Activity | Description |
---|---|
Antiviral | Effective against HIV protease inhibitors; enhances binding affinity |
Mechanism | Inhibits viral replication by binding to active sites of viral enzymes |
Structure-Activity Insights | Methoxy group at position 4 is essential; stereochemistry affects potency |
Properties
IUPAC Name |
4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEIOPTZKCKTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC(=O)OC2CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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